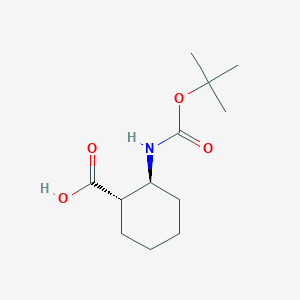

(1S,2S)-Boc-Achc

Übersicht

Beschreibung

(1S,2S)-Boc-Achc is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von enantiomerenreinen Beta-Aminosäuren

(1S,2S)-Boc-Achc: wird bei der Synthese von enantiomerenreinen Beta-Aminosäuren eingesetzt. Diese Aminosäuren sind aufgrund ihrer Stabilität und Resistenz gegen proteolytische Enzyme für die Entwicklung von Peptid-basierten Arzneimitteln von entscheidender Bedeutung .

Herstellung von Mono- und Dihydroxyderivaten

Die Verbindung ist an der Synthese von Mono- und Dihydroxyderivaten der 2-Aminocyclohexancarbonsäure beteiligt. Dies wird durch einen Diels-Alder-Addukt aus Ethyl-(E)-3-Nitroacrylat und Furan erreicht, der ein wichtiger Schritt bei der Herstellung komplexer organischer Moleküle ist .

Chirale Hilfsstoffe in der organischen Synthese

Zwischenprodukt für die Arzneimittelsynthese

Als Zwischenprodukt in der Arzneimittelsynthese spielt This compound eine Rolle bei der Herstellung verschiedener pharmazeutischer Verbindungen. Seine Fähigkeit, Chiralität und Komplexität in Arzneimittelmoleküle einzubringen, macht es zu einem wertvollen Gut in der medizinischen Chemie.

Forschung zu biologischen Eigenschaften

Die laufende Forschung konzentriert sich auf die biologischen Eigenschaften von This compound-Derivaten. Das Verständnis dieser Eigenschaften kann zur Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen führen.

Entwicklung analytischer Methoden

Die Verbindung wird auch bei der Entwicklung analytischer Methoden für chirale Verbindungen eingesetzt. Diese Methoden sind für die Qualitätskontrolle und -sicherung in der pharmazeutischen Industrie unerlässlich, um sicherzustellen, dass das richtige Enantiomer in Arzneimittelformulierungen verwendet wird.

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body

Mode of Action

The exact mode of action of (1S,2S)-Boc-Achc is currently unknown due to the lack of specific studies on this compound. It’s worth noting that the mode of action of a compound typically involves its interaction with its targets, leading to changes in cellular processes .

Biochemical Pathways

It’s possible that this compound could affect multiple pathways, depending on its targets

Pharmacokinetics

Understanding these properties is crucial as they impact the bioavailability of the compound, determining how much of the administered dose reaches the site of action .

Result of Action

These effects would be dependent on the compound’s targets and mode of action

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect how this compound interacts with its targets . .

Biologische Aktivität

The compound (1S,2S)-Boc-Achc (Boc-2-amino-1-cyclopentane-carboxylic acid) is a β-amino acid that has attracted attention due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Structural Characteristics

This compound is characterized by its cyclopentane ring structure, which influences its conformational flexibility and interaction with biological targets. The Boc (tert-butyloxycarbonyl) group serves as a protecting group that enhances the compound's stability and solubility in biological systems.

Antifungal Activity

Research has demonstrated that β-peptides containing this compound exhibit significant antifungal activity against various strains of fungi. For instance, studies have shown that specific β-peptides with this moiety can inhibit the growth of Candida albicans with minimum inhibitory concentrations (MICs) ranging from 8 to 16 μg/mL. The activity is attributed to the hydrophobic and helical nature of these peptides, which facilitates their interaction with fungal membranes .

Hemolytic Activity

While evaluating the specificity of these compounds, it was found that this compound-containing peptides demonstrate low hemolytic activity at their MICs. This suggests a favorable therapeutic index, allowing for effective antifungal action while minimizing damage to human red blood cells .

The antifungal mechanism of this compound appears to involve membrane disruption. The hydrophobic interactions between the peptide and fungal membranes lead to pore formation, resulting in cell lysis. Additionally, the helical structure of these peptides enhances their membrane-disrupting capabilities .

Comparative Studies

A comparative analysis of various β-peptides containing different amino acid sequences revealed that those incorporating this compound consistently displayed higher antifungal activity compared to their counterparts lacking this structure. This underscores the importance of structural features in determining biological efficacy .

Case Studies

- Study on Antifungal Efficacy : A study investigated a series of β-peptides derived from this compound against C. albicans. The results indicated that modifications in hydrophobicity and helicity significantly impacted their antifungal potency. Peptides with increased helicity showed enhanced antifungal activity and reduced hemolytic effects .

- Cell Viability Experiments : In another study focusing on neuronal cell viability in the presence of amyloid-beta (Aβ), compounds derived from this compound were shown to temporarily increase cell viability under oxidative stress conditions. This suggests potential neuroprotective properties alongside their antifungal activity .

Summary Tables

| Biological Activity | MIC (μg/mL) | Hemolysis (%) at MIC | Mechanism |

|---|---|---|---|

| Antifungal Activity | 8 - 16 | <10% | Membrane disruption via pore formation |

| Study Type | Findings |

|---|---|

| Antifungal Efficacy | Higher activity in peptides containing this compound compared to others |

| Cell Viability | Temporary increase in viability against Aβ-induced toxicity |

Eigenschaften

IUPAC Name |

(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEQJDJFJWWURK-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426280 | |

| Record name | (1S,2S)-Boc-Achc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488703-60-2 | |

| Record name | (1S,2S)-Boc-Achc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.